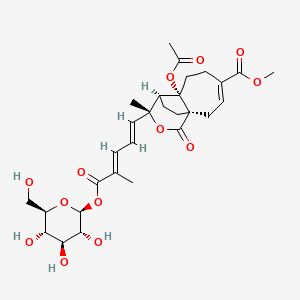

Pseudolaric acid B-O-beta-D-glucopyranoside

Übersicht

Beschreibung

Pseudolaric acid B-O-beta-D-glucopyranoside is a diterpenoid compound derived from the root bark of Pseudolarix amabilis. It is known for its various pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C29H38O13 and a molecular weight of 594.6 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pseudolaric acid B-O-beta-D-glucopyranoside is typically extracted from the root bark of Pseudolarix amabilis. The extraction process involves pulverizing the bark into a fine powder, followed by solvent extraction using methanol . The extract is then subjected to various purification steps, including crystallization and filtration, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods as described above. The process is scaled up to handle larger quantities of raw material and involves the use of industrial-grade solvents and equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Pseudolaric acid B-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Pseudolaric acid B-O-beta-D-glucopyranoside has shown promising results in targeting cancer cells. A study conducted by Sheng Zou at the University of Guelph demonstrated that this compound selectively induces apoptosis in acute myeloid leukemia (AML) cells by targeting the cluster of differentiation 147 (CD147) protein. The half-maximal inhibitory concentration (IC50) for AML cells was found to be approximately 1.59 µM, indicating its potency as an anti-cancer agent .

Key Findings:

- This compound induces apoptosis in AML cells.

- It targets CD147, which is overexpressed in various malignancies.

- Genetic silencing of CD147 significantly reduces the growth of AML cells and enhances the cytotoxic effects of the compound.

Immunomodulation

Research has indicated that Pseudolaric acid B can act as an immunomodulatory agent. In studies involving ApoE knockout mice, it was observed that this compound attenuates atherosclerosis induced by high salt intake. This suggests potential applications in managing inflammatory conditions and cardiovascular diseases .

Mechanisms:

- Modulates immune responses.

- Reduces inflammation associated with atherosclerosis.

Antifungal Activity

This compound exhibits significant antifungal properties against pathogenic fungi. A study evaluating various analogues of pseudolaric acids found that this compound effectively inhibits fungal growth, making it a candidate for developing antifungal therapies .

Activity Overview:

- Effective against major pathogenic fungi.

- Potential use in treating fungal infections.

Comparative Data Table

Case Studies and Research Insights

- Acute Myeloid Leukemia (AML) Study :

- Atherosclerosis Study :

- Antifungal Efficacy Study :

Wirkmechanismus

Pseudolaric acid B-O-beta-D-glucopyranoside exerts its effects through various molecular targets and pathways:

Antifungal Activity: The compound disrupts the cell membrane integrity of fungal cells, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Anticancer Activity: This compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pseudolaric acid A-O-beta-D-glucopyranoside: Another diterpenoid compound with similar antifungal and anticancer properties.

Pseudolaric acid C: Known for its antifungal activity.

Uniqueness

Pseudolaric acid B-O-beta-D-glucopyranoside is unique due to its specific molecular structure, which contributes to its distinct pharmacological activities. Its ability to target multiple pathways makes it a versatile compound in scientific research and drug development .

Biologische Aktivität

Pseudolaric acid B-O-beta-D-glucopyranoside (PAB-Glc) is a diterpenoid compound derived from the plant Pseudolarix kaempferi. This compound has garnered attention for its diverse biological activities, particularly in antifungal and anti-inflammatory contexts. This article synthesizes current research findings on the biological activity of PAB-Glc, including its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C29H38O13

- Molecular Weight : 594.604 g/mol

- CAS Number : 98891-41-9

Antifungal Activity

PAB-Glc exhibits significant antifungal properties, particularly against various strains of fungi. Research indicates that it can inhibit fungal growth effectively, with notable activity against Colletotrichum gloeosporioides, a common postharvest pathogen.

Efficacy Studies

- EC50 Values : PAB demonstrated an EC50 of 1.07 µg/mL against C. gloeosporioides, indicating strong antifungal potency. In comparison, Pseudolaric acid A had an EC50 of 1.62 µg/mL .

- Mechanism of Action : Scanning electron microscopy revealed that PAB causes significant morphological changes in fungal hyphae, including distortion and swelling, leading to cell death .

| Compound | EC50 (µg/mL) | Activity |

|---|---|---|

| Pseudolaric Acid B | 1.07 | Strong antifungal activity |

| Pseudolaric Acid A | 1.62 | Moderate antifungal activity |

Anti-inflammatory Effects

PAB-Glc has been shown to modulate inflammatory responses, particularly in conditions like osteoarthritis (OA). It exerts its effects by stabilizing peroxisome proliferator-activated receptor gamma (PPARγ), which inhibits the NF-κB signaling pathway.

Mechanistic Insights

- Inflammation Reduction : PAB significantly reduced pro-inflammatory cytokine production and M1 macrophage polarization in OA models. The use of a PPARγ antagonist negated these anti-inflammatory effects, underscoring the importance of this pathway .

Case Study: Osteoarthritis

In a study examining the effects of PAB on OA:

- In Vivo Findings : Treatment with PAB led to decreased cartilage degeneration and synovitis.

- In Vitro Findings : PAB inhibited NF-κB signaling, resulting in reduced inflammation and vessel formation .

Synergistic Effects with Other Antifungals

Recent studies have explored the potential for combining PAB with conventional antifungals like fluconazole. The results indicated that PAB enhances the antifungal efficacy against resistant strains of Candida albicans.

Synergy Testing Results

- Fractional Inhibitory Concentration Index (FICI) : Values ranged from 0.02 to 0.13 across resistant strains, indicating strong synergistic effects when combined with fluconazole .

Toxicological Profile

While exploring the therapeutic potential of PAB-Glc, it is crucial to consider its safety profile:

Eigenschaften

IUPAC Name |

methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDZDKPKXAEKLA-YHLOYHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-41-9 | |

| Record name | 98891-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the difference between Pseudolaric acid B and Pseudolaric acid B-O-beta-D-glucopyranoside?

A: The key difference lies in the presence of a glucose molecule. This compound is a glycoside formed by attaching a glucose molecule (beta-D-glucopyranoside) to Pseudolaric acid B. This glycosylation can impact the compound's properties such as solubility, stability, and potentially its biological activity. [, ] Further research is needed to understand the specific influence of glycosylation on the activity of Pseudolaric acid B.

Q2: Are there any known antimicrobial activities associated with this compound?

A: While this compound itself hasn't been specifically tested for antimicrobial activity in the provided research, a related compound, Pseudolaric acid B, showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 3.125 µg/mL. [] It is unclear if the addition of the glucose moiety in this compound would maintain or alter this activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.